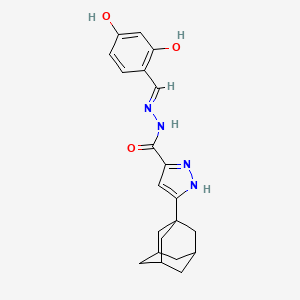

3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide

Beschreibung

This compound belongs to the acylhydrazone class, characterized by a pyrazole core substituted with an adamantyl group at position 3 and a 2,4-dihydroxybenzylidene hydrazide moiety at position 3. The adamantyl group confers lipophilicity and rigidity, enhancing membrane permeability and thermal stability . The 2,4-dihydroxybenzylidene moiety provides hydrogen-bonding sites, influencing solubility and coordination with metal ions . This structural duality makes the compound versatile for applications in medicinal chemistry, materials science, and sensor development.

Eigenschaften

IUPAC Name |

5-(1-adamantyl)-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c26-16-2-1-15(18(27)6-16)11-22-25-20(28)17-7-19(24-23-17)21-8-12-3-13(9-21)5-14(4-12)10-21/h1-2,6-7,11-14,26-27H,3-5,8-10H2,(H,23,24)(H,25,28)/b22-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXBINTUOXGPHJ-SSDVNMTOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC5=C(C=C(C=C5)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)N/N=C/C5=C(C=C(C=C5)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide involves the reaction of 1-adamantyl carbohydrazide with various substituted benzaldehydes. The resulting hydrazide-hydrazones have been shown to exhibit diverse biological activities, including antimicrobial and cytotoxic effects against various pathogens and cancer cell lines .

Antimicrobial Activity

Research indicates that compounds derived from the adamantane moiety, including 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide, display notable antimicrobial properties. In a study evaluating the antibacterial effects against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans, several derivatives exhibited significant inhibition zones, indicating their potential as antimicrobial agents.

| Compound | Target Organism | Activity |

|---|---|---|

| 4a | Staphylococcus aureus | Moderate |

| 4b | Bacillus cereus | Strong |

| 5e | Candida albicans | Significant |

The study highlighted that compounds with specific functional groups on the benzyl ring demonstrated enhanced activity against tested strains .

Cytotoxicity

The cytotoxic effects of 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide were assessed in various human cancer cell lines, including Hep3B (liver), HeLa (cervical), A549 (lung), and MCF-7 (breast). The results showed varying degrees of cytotoxicity:

| Cell Line | IC50 (μM) |

|---|---|

| Hep3B | 37.78 ± 2.44 |

| HeLa | 40.42 ± 0.38 |

| A549 | 19.62 ± 1.74 |

| MCF-7 | 34.13 ± 2.22 |

Compounds such as 5e exhibited the most potent cytotoxicity, suggesting a structure–activity relationship where specific substituents enhance biological efficacy .

The mechanism by which these compounds exert their biological effects may involve the inhibition of key metabolic pathways in target organisms or cancer cells. For instance, some hydrazone derivatives have been reported to inhibit enzymes critical for cellular metabolism and proliferation, such as carbonic anhydrase II and hypoxia-inducible factors (HIFs) .

Case Studies

In one notable case study, the compound was tested for its effectiveness against resistant strains of bacteria. The results indicated that it not only inhibited bacterial growth but also had a synergistic effect when combined with conventional antibiotics, suggesting a potential role in overcoming antibiotic resistance .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the reaction of adamantane derivatives with hydrazine and appropriate aldehydes. The presence of the adamantane moiety enhances the lipophilicity and biological activity of the compound. The compound's structure can be confirmed through techniques such as NMR spectroscopy and mass spectrometry.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including those with carbohydrazide functionalities, exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics . The incorporation of the adamantyl group may further enhance these properties due to increased membrane penetration.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, compounds similar to 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide have demonstrated cytotoxic effects against various cancer cell lines, including A549 lung cancer cells. These compounds can induce apoptosis and inhibit cell proliferation in a dose-dependent manner . The mechanism often involves the disruption of cellular signaling pathways critical for tumor growth.

Anti-inflammatory Effects

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. Some studies report that certain compounds can reduce inflammation in animal models, suggesting their potential use in treating inflammatory diseases . The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines.

Case Studies

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Analogues

Key Observations:

- Adamantyl vs. Aromatic Substituents: Adamantyl derivatives (e.g., ) exhibit superior thermal stability compared to non-rigid analogues (e.g., p-tolyl in ).

- Hydroxy vs. Methoxy Groups : The 2,4-dihydroxybenzylidene group in the target compound facilitates stronger metal coordination (e.g., Al³⁺ in ) than methoxy-substituted analogues, which prioritize lipophilicity .

- Heterocyclic Substituents : Pyridine-containing derivatives (e.g., ) show enhanced chelation properties, making them suitable for fluorescence-based sensing .

Physicochemical Properties

Table 2: Physicochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.